N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that falls within the category of thiazole derivatives. This compound includes various functional groups, lending it potential biological activity and applications in medicinal chemistry. Its structure features a thiazole ring, a furan moiety, and a carboxamide group, which are key to its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical reactions involving thiazole and furan derivatives. It is not commonly found in commercial sources but may be synthesized in laboratory settings for research purposes.
This compound is classified as an organic heterocyclic compound due to the presence of multiple heteroatoms (nitrogen and oxygen) in its structure. It is also categorized under carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Key structural data includes:
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical transformations:
These reactions highlight the versatility of this compound for further functionalization and modification.
The mechanism of action for N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors.
Data on specific targets would enhance understanding but may require empirical studies.
N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yld)ethyl)thiazol-2-yl)furan-2-carboxamide has potential applications in:
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold serves as a pivotal structural motif in the target compound, offering conformational rigidity and metabolic stability. This spirocyclic ketal-amine hybrid is typically synthesized via acid-catalyzed cyclization of 1-amino-4-oxopiperidine with ethylene glycol. The reaction exploits the carbonyl group’s electrophilicity, forming a ketal while preserving the secondary amine for subsequent functionalization [9]. Commercial availability of the core (CAS 177-11-7) as a liquid (density: 1.117 g/mL, bp: 108–111°C/26 mmHg) facilitates accessibility, though its synthesis requires precise control of reaction kinetics to minimize ring-opening byproducts [9].Recent advances emphasize modularity in spirocycle formation. For analogs like 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 862199-79-9), Pd-catalyzed C–N coupling or SNAr cyclization enables late-stage incorporation of the spirocyclic amine into complex pharmacophores [4] [7]. Continuous-flow photoredox platforms further optimize this process, achieving near-quantitative yields (98%) in spirocyclic tetrahydronaphthyridine synthesis through telescoped hydroaminoalkylation and cyclization steps [7].
Table 1: Comparative Analysis of Spirocyclic Core Synthesis Methods
Method | Catalyst/Reagents | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Acid-Catalyzed Ketalization | p-TsOH, ethylene glycol | 60–75 | Simple setup, scalable | Moderate yields, side products |
Photoredox HAA* | 3DPA2FBN photocatalyst, NaN₃ | 85–98 | High modularity, spirocycle-compatible | Specialized flow equipment needed |
Pd-Catalyzed C–N Coupling | Pd(dba)₂, XPhos | 70–90 | Tolerates diverse electrophiles | Sensitive to steric hindrance |
*Hydroaminoalkylation; Data compiled from [4] [7] [9]
Conjugation of the thiazole-furan carboxamide moiety to the spirocyclic core defines the target compound’s bioactivity profile. The most robust route involves a two-step sequence: (1) nucleophilic substitution of the spirocyclic amine with 2-chloroacetophenone to install the ketone-terminated ethyl linker, and (2) carboxamide formation via coupling of 4-(2-oxoethyl)thiazol-2-amine with furan-2-carbonyl chloride [1] . Alternative approaches employ activated esters (e.g., NHS esters of furan-2-carboxylic acid) for amidation under mild conditions (DMF, 25°C), suppressing racemization or hydrolysis [6].For analogs like 3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea (EVT-3448914), urea bonds replace the carboxamide. This modification requires reacting the thiazol-2-amine with phenyl isocyanate, where solvent choice (THF vs. DCM) critically impacts regioselectivity . Computational studies suggest the furan carbonyl’s electrophilicity is enhanced by the thiazole nitrogen, facilitating amide bond formation without epimerization—a key advantage over aliphatic carboxamides [1].
Table 2: Biologically Active Analogs via Tailored Conjugation
Compound (Catalog ID) | Core Structure | Pharmacophore | Application |
---|---|---|---|
EVT-3448914 | 1,4-Dioxa-8-azaspiro[4.5]decane | 3-(Thiazol-2-yl)-1-phenylurea | Kinase inhibition (cancer) |
M341-0943 | Same as target compound | N-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide | Cellular signaling research |
9-Methyl-4-oxo... carbaldehyde | Spirocyclic pyrido-pyrimidine | Aldehyde at C3 | Electrophilic warhead for covalent inhibitors |
The 1,4-dioxa-8-azaspiro[4.5]decane core exhibits planar chirality when asymmetrically substituted, though the parent scaffold is achiral (C1 symmetry). Enantioselective synthesis becomes crucial for analogs with stereocenters on the piperidine ring. For example, (S)-(1,4-dioxa-8-azaspiro[4.5]decan-7-yl)methanol (CAS 2956738-23-9) is synthesized via enzymatic resolution or chiral auxiliary methods, achieving >99% ee [8]. The spirocyclic ketal’s rigidity enforces distinct conformational preferences: NMR studies reveal that cis-fused ring junctions stabilize equatorial N-substituents, minimizing steric interactions with dioxane oxygen lone pairs [9].In the target compound, stereoelectronic effects influence the ketone linker’s reactivity. The spirocyclic nitrogen’s nucleophilicity is attenuated by the electron-withdrawing ketal, necessitating elevated temperatures (80–100°C) for alkylation—conditions that may erode enantiopurity in chiral analogs. Computational modeling (DFT) confirms that N-alkylation proceeds via an SN2 pathway, where stereoinversion is avoided by using aprotic polar solvents like DMF [8] [9].
Radiolabeled spirocyclic compounds enable pharmacokinetic and target-engagement studies. Patent CA2843809A1 discloses methods for synthesizing 14C- or 3H-labeled analogs of spirocyclic enones (e.g., 3-(biphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one). Key strategies include:
Table 3: Radiolabeling Approaches for Spirocyclic Pharmacophores
Isotope | Precursor | Labeling Position | Yield (%) | Specific Activity |
---|---|---|---|---|
14C | [14C]-KSCN | Thiourea sulfur (for ureas) | 40–60 | 50–60 mCi/mmol |
3H | 3H2 gas (Pd/C) | Aliphatic C–H bonds | 70–85 | 25–80 Ci/mmol |
18F | [18F]fluoride | Aromatic ring (via SNAr) | 10–30* | 1.5–3.0 Ci/µmol |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1